N-(3,4-dimethylphenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide
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Overview
Description
N-(3,4-DIMETHYLPHENYL)-1-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE: is a complex organic compound characterized by its unique structure, which includes both aromatic and hydrazinecarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHYLPHENYL)-1-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves the condensation of 3,4-dimethylaniline with 3-methoxybenzaldehyde in the presence of a hydrazine derivative. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHYLPHENYL)-1-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or hydrazines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles like sodium azide or thiols can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or hydrazines.
Scientific Research Applications
N-(3,4-DIMETHYLPHENYL)-1-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-(3,4-DIMETHYLPHENYL)-1-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. These interactions can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-DIMETHYLPHENYL)-1-{N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE
- N-(3,4-DIMETHYLPHENYL)-1-{N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE
Uniqueness
N-(3,4-DIMETHYLPHENYL)-1-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is unique due to its specific substitution pattern on the aromatic rings, which can influence its reactivity and binding properties. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C18H19N3O3 |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-N'-[(E)-(3-methoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C18H19N3O3/c1-12-7-8-15(9-13(12)2)20-17(22)18(23)21-19-11-14-5-4-6-16(10-14)24-3/h4-11H,1-3H3,(H,20,22)(H,21,23)/b19-11+ |
InChI Key |
OKPSBVHOTBKVCX-YBFXNURJSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)OC)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)OC)C |
Origin of Product |
United States |
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